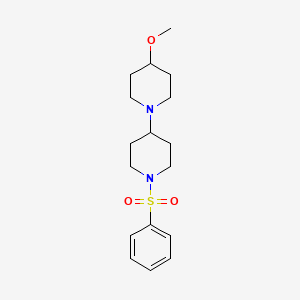![molecular formula C24H25N7O3 B2849404 1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923168-06-3](/img/structure/B2849404.png)
1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-methoxyphenylamino group and an ethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, one method involves heating a mixture of 1-amino-4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antiviral Research
The triazino-purine core structure of the compound suggests potential antiviral properties. Triazolo-quinoxaline derivatives, which share a similar structural motif, have been synthesized and evaluated for their antiviral activities. For instance, compound 8b from a related study showed a reduction in the number of plaques by 25% at a concentration of 20 mg/ml, indicating significant antiviral activity .
Antimicrobial Activity
Compounds with triazole moieties, such as voriconazole and posaconazole, are known for their antifungal properties. The presence of a triazole ring system in the compound could imply a similar antimicrobial potential. In related compounds, the presence of piperazine subunits or isosteres has been shown to enhance antimicrobial activity .
Neuroprotective Applications
Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties. Given the structural similarities, the compound could be explored for its potential to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases .
Anti-inflammatory Properties
The same triazole-pyrimidine hybrids have also demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells. This suggests that the compound could be researched for its anti-inflammatory effects in various diseases .
Oncological Applications
The triazine component of the compound is structurally related to 1,3,5-triazines, some of which have been used clinically due to their antitumor properties. This indicates potential applications in cancer research, particularly in the treatment of lung, breast, and ovarian cancers .
Antioxidant Potential
Pyrimidine derivatives have been associated with antioxidant activity. The compound’s pyrimidine moiety could be indicative of its capability to act as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .
properties
IUPAC Name |
1-[2-(4-methoxyanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(16-7-5-4-6-8-16)27-31(23(30)26-21)14-13-25-17-9-11-18(34-3)12-10-17/h4-12,25H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGTXFBXGJFDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)
![methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate](/img/structure/B2849327.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)
![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)
![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)


![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)